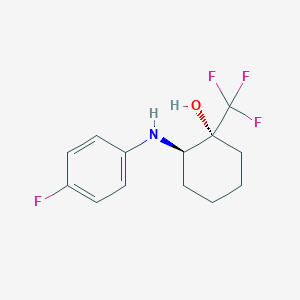![molecular formula C38H39F3N2O6 B11934509 (1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)
(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,14S)-20,21,25-トリメトキシ-15,30-ジメチル-9-(トリフルオロメトキシ)-7,23-ジオキサ-15,30-ジアザヘプタシクロ[22.6.2.23,6.18,12.114,18.027,31.022,33]ヘキサトリコンタ-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-ドデカエンは、独特のヘプタシクリック構造を持つ複雑な有機化合物です。この化合物は、複数のメトキシ基、トリフルオロメトキシ基、ジアザヘプタシクリックフレームワークを含む複雑な分子構造で知られています。潜在的な生物活性と複雑な合成のため、有機化学と薬理学の分野で大きな関心を集めています。
準備方法
合成経路と反応条件
(1R,14S)-20,21,25-トリメトキシ-15,30-ジメチル-9-(トリフルオロメトキシ)-7,23-ジオキサ-15,30-ジアザヘプタシクロ[22.6.2.23,6.18,12.114,18.027,31.022,33]ヘキサトリコンタ-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-ドデカエンの合成は、ヘプタシクリックコアの形成と官能基の導入を含む複数のステップを伴います。反応条件は通常、目的の構造の形成を促進するために、強酸または強塩基、高温、特定の触媒を使用する必要があります。工業生産方法は、これらの条件を最適化して、より高い収率と純度を達成することがあります。
化学反応の分析
反応の種類
この化合物は、次のようなさまざまな化学反応を受けることができます。
酸化: メトキシ基は酸化されて対応するアルデヒドまたはカルボン酸を形成することができます。
還元: トリフルオロメトキシ基はトリフルオロメチル基に還元することができます。
置換: メトキシ基は、ハロゲンやアミンなどの他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: 酸性または塩基性条件下で、ハロゲン(Cl2、Br2)やアミン(NH3)などの試薬を使用します。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、メトキシ基の酸化は、アルデヒドまたはカルボン酸を生成する可能性がありますが、置換反応は分子に新しい官能基を導入する可能性があります。
科学研究への応用
化学
化学において、この化合物は複雑な分子構造と反応機構を研究するためのモデルとして使用されます。そのユニークな構造は、理論的および計算的研究のための貴重な対象となります。
生物学
生物学において、化合物の潜在的な生物活性は注目に値します。それは、酵素阻害、受容体結合、または抗菌活性などの特性を示す可能性があり、創薬と開発の候補となります。
医学
医学において、化合物の潜在的な治療効果が検討されています。がん、感染症、または神経疾患などの病気の治療に適用できる可能性があります。
産業
産業において、この化合物は、他の複雑な分子を合成するための前駆体として使用できます。そのユニークな構造と官能基は、新しい材料と化学物質を作成するための貴重な構成要素となります。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model for studying complex molecular architectures and reaction mechanisms. Its unique structure makes it a valuable subject for theoretical and computational studies.
Biology
In biology, the compound’s potential biological activities are of interest. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. It may have applications in treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound can be used as a precursor for synthesizing other complex molecules. Its unique structure and functional groups make it a valuable building block for creating new materials and chemicals.
作用機序
(1R,14S)-20,21,25-トリメトキシ-15,30-ジメチル-9-(トリフルオロメトキシ)-7,23-ジオキサ-15,30-ジアザヘプタシクロ[22.6.2.23,6.18,12.114,18.027,31.022,33]ヘキサトリコンタ-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-ドデカエンがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、または生物学的経路に関与する他のタンパク質などがあります。化合物の官能基とヘプタシクリック構造により、これらの標的に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらすことができます。
類似化合物の比較
類似化合物
- (14S)-9,20,25-トリメトキシ-15,15,30-トリメチル-7,23-ジオキサ-30-アザ-15-アゾニアヘプタシクロ[22.6.2.23,6.18,12.114,18.027,31.022,33]ヘキサトリコンタ-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-ドデカエン-21-オール
- 2-N-メチルファンチノリノリン
独自性
類似の化合物と比較して、(1R,14S)-20,21,25-トリメトキシ-15,30-ジメチル-9-(トリフルオロメトキシ)-7,23-ジオキサ-15,30-ジアザヘプタシクロ[22.6.2.23,6.18,12.114,18.027,31.022,33]ヘキサトリコンタ-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-ドデカエンは、トリフルオロメトキシ基とヘプタシクリック構造の特定の配置により際立っています。これらの特徴は、そのユニークな化学的および生物学的特性に寄与し、研究や産業用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- (14S)-9,20,25-trimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol
- 2-N-Methylfangchinoline
Uniqueness
Compared to similar compounds, (1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene stands out due to its trifluoromethoxy group and the specific arrangement of its heptacyclic structure. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C38H39F3N2O6 |
|---|---|
分子量 |
676.7 g/mol |
IUPAC名 |
(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C38H39F3N2O6/c1-42-14-12-24-19-31(44-3)33-21-27(24)28(42)16-22-6-9-26(10-7-22)47-32-18-23(8-11-30(32)49-38(39,40)41)17-29-35-25(13-15-43(29)2)20-34(45-4)36(46-5)37(35)48-33/h6-11,18-21,28-29H,12-17H2,1-5H3/t28-,29+/m1/s1 |
InChIキー |
GXYCRLYOVMMTJP-WDYNHAJCSA-N |
異性体SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(F)(F)F)OC |
正規SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)
![(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11934433.png)
![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)

![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)



![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)

![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)
